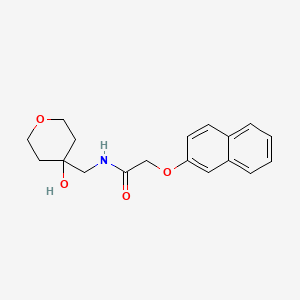
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure featuring a tetrahydropyran ring and a naphthalene moiety. Its molecular formula is C15H19NO3, with a molecular weight of approximately 273.32 g/mol. The presence of hydroxyl and ether functional groups suggests potential interactions with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Modulation : It has been identified as a positive allosteric modulator for certain receptors, influencing neurotransmission and potentially impacting conditions like Alzheimer's disease and schizophrenia .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may be beneficial in treating various inflammatory diseases .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- In Vivo Studies : Animal models have shown that administration of this compound leads to significant reductions in markers of inflammation and pain, suggesting its potential as an analgesic and anti-inflammatory agent.
- Cell Culture Experiments : In vitro studies reveal that the compound can inhibit the production of pro-inflammatory cytokines in macrophages, supporting its role as an anti-inflammatory agent .
Case Studies
A notable case study involved the use of this compound in a rat model of chronic pain. The results indicated that treatment led to a reduction in pain behavior compared to control groups, with accompanying biochemical analyses showing decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c20-17(19-13-18(21)7-9-22-10-8-18)12-23-16-6-5-14-3-1-2-4-15(14)11-16/h1-6,11,21H,7-10,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXBYLRYUONCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














